Methyl 3-(diethylcarbamoyl)benzoate
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Description
Synthesis Analysis
The synthesis of related compounds involves various methods, including condensation reactions and the use of specific reactants to introduce desired functional groups. For example, the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, a compound with similar structural features, was achieved through the condensation of methyl-4-formylbenzoate and phenylhydrazine (Şahin et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds related to Methyl 3-(diethylcarbamoyl)benzoate has been elucidated using various techniques such as X-ray diffraction, IR, and NMR spectroscopy. For instance, the molecular and crystal structure of zwitterionic 2-{[(4-iminiumyl-3-methyl-1,4-dihydropyridin-1-yl)methyl]carbamoyl}benzoate hemihydrate was reported, showcasing the compound's stable form through hydrogen bonds and π–π stacking interactions (Kumar et al., 2017).
Chemical Reactions and Properties
Methyl 3-(diethylcarbamoyl)benzoate undergoes various chemical reactions, including those under Horner-Wadsworth-Emmons conditions, to produce alkenylphosphonates and other products, highlighting the compound's reactivity and potential for further chemical modifications (Baird et al., 2011).
Physical Properties Analysis
The physical properties of compounds closely related to Methyl 3-(diethylcarbamoyl)benzoate, such as solubility, melting point, and crystalline structure, are often determined through empirical studies, contributing to our understanding of their behavior in various environments.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are key aspects of Methyl 3-(diethylcarbamoyl)benzoate and similar compounds. Studies, such as those on the electropolymerization and impedimetric study of methyl 4-(9H-carbazole-9-carbanothioylthio) benzoate, provide insights into the compound's applications and chemical behavior (Ates et al., 2015).
Scientific Research Applications
Chemical Synthesis and Characterization
- Complex Formation and Crystal Structure: Research has demonstrated the preparation and characterization of zinc(II) benzoate complexes with pyridine-based ligands, which include structures similar to methyl 3-(diethylcarbamoyl)benzoate for their potential applications in coordination chemistry and materials science (Zeleňák, Sabo, Massa, & Llewellyn, 2004).
Biological Applications
- Cytotoxicity Evaluation: Methyl benzoate, a structurally related compound, has been evaluated for its cytotoxic effects on human cells in vitro, providing insights into its safety profile for humans and suggesting its potential mild toxicity in industrial and agricultural applications (Bunch, Park, Choe, Mostafiz, Kim, & Lee, 2020).
Environmental and Material Science
- Microbial Hydrolysis: A study on Burkholderia cepacia isolated from soil showed its ability to hydrolyse methyl aromatic esters, including methyl benzoate, highlighting potential environmental applications for bioremediation and the study of microbial metabolism of aromatic compounds (Philippe, Vega, & Bastide, 2001).
Analytical Chemistry Applications
- Non-Halogenated Extraction Solvent: Methyl benzoate has been used as a non-halogenated extraction solvent for dispersive liquid–liquid microextraction, demonstrating its utility in the preconcentration of copper(II) and suggesting potential for analytical chemistry applications (Kagaya & Yoshimori, 2012).
Insecticidal Activity
- Against Aedes aegypti: Methyl benzoate and its analogs have been evaluated for their toxicity against adult Aedes aegypti, a mosquito vector for various diseases, indicating its potential use as an environmentally friendly insecticide (Larson, Nega, Zhang, & Feldlaufer, 2021).
properties
IUPAC Name |
methyl 3-(diethylcarbamoyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-4-14(5-2)12(15)10-7-6-8-11(9-10)13(16)17-3/h6-9H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCIKRQWQOPCOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40155341 |
Source
|
Record name | Benzoic acid, 3-((diethylamino)carbonyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40155341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(diethylcarbamoyl)benzoate | |
CAS RN |
126926-38-3 |
Source
|
Record name | Benzoic acid, 3-((diethylamino)carbonyl)-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126926383 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3-((diethylamino)carbonyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40155341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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